N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that features a benzothiazole ring fused with a quinoline structure. The presence of fluorine and hydroxyl groups adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and quinoline intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, which are essential for its application in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole and quinoline derivatives, such as:
- N-(6-fluoro-1,3-benzothiazol-2-yl)formamide
- 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides
Uniqueness
What sets N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H16FN3O3S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H16FN3O3S/c1-2-9-24-14-6-4-3-5-12(14)17(25)16(19(24)27)18(26)23-20-22-13-8-7-11(21)10-15(13)28-20/h3-8,10,25H,2,9H2,1H3,(H,22,23,26) |
InChI Key |
SEHXACJIZLAWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O |
Origin of Product |
United States |
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